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2-Methyl-D3-propionitrile-3,3,3-D3

Cat. No.: B13828985
M. Wt: 75.14 g/mol
InChI Key: LRDFRRGEGBBSRN-WFGJKAKNSA-N
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Description

Significance of Deuterium (B1214612) Incorporation in Elucidating Chemical and Biochemical Pathways

Deuterium (²H or D), a stable isotope of hydrogen, plays a pivotal role in unraveling the intricate details of chemical and biochemical pathways. acs.org When a hydrogen atom in a molecule is replaced by deuterium, the C-D bond is stronger than the corresponding C-H bond. This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where reactions involving the cleavage of the C-D bond proceed at a slower rate. By strategically placing deuterium atoms at specific sites in a molecule, chemists can study reaction mechanisms in detail. If a reaction rate is significantly slowed by deuterium substitution at a particular position, it provides strong evidence that bond breaking at that position is a rate-determining step in the reaction. acs.org

In biochemistry and medicine, deuterium labeling is a cornerstone for studying metabolic pathways. researchgate.net The administration of a deuterium-labeled compound allows researchers to trace its journey through an organism. By analyzing the distribution of deuterium in various metabolites, scientists can map metabolic networks, identify novel biotransformation products, and understand the flux through different pathways. researchgate.netnih.gov For instance, deuterated water (D₂O) can be used to study the synthesis of fatty acids and other macromolecules in vivo. researchgate.net Furthermore, the incorporation of deuterium can alter the metabolic profile of a drug, a strategy known as "deuteration" or "heavy drug" development. nih.gov This modification can enhance a drug's metabolic stability, leading to improved pharmacokinetic properties. acs.orgpharmaffiliates.com The investigation of these deuterated analogues provides profound insights into the absorption, distribution, metabolism, and excretion (ADME) properties of therapeutic agents. acs.org

Role of Deuterated Compounds as Definitive Analytical Standards in Quantitative Analysis

Deuterated compounds are the gold standard for internal standards in quantitative analytical techniques, particularly those coupled with mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). pharmaffiliates.comclearsynth.com An ideal internal standard is a compound that behaves chemically and physically almost identically to the analyte (the substance being measured) but is distinguishable by the detector. Deuterated compounds fit this role perfectly.

Because they have nearly identical chemical properties to their non-deuterated (protium) counterparts, they co-elute in chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. clearsynth.com However, due to their higher mass, they are easily distinguished from the analyte by the mass spectrometer. By adding a known amount of a deuterated standard to a sample, analysts can accurately quantify the amount of the target analyte. nih.gov The ratio of the analyte's signal to the internal standard's signal is used for quantification, which corrects for variations in sample preparation, injection volume, and instrument response. scispace.com This isotope dilution mass spectrometry (IDMS) approach significantly improves the precision, accuracy, and robustness of quantitative analyses. clearsynth.comnih.gov

The use of deuterated standards is critical for calibrating instruments, validating analytical methods, and compensating for potential interferences from complex sample matrices, such as blood plasma or tissue extracts. pharmaffiliates.comclearsynth.com While other isotopes like ¹³C or ¹⁵N can also be used, the synthesis of deuterated compounds is often more cost-effective. nih.gov

Historical Context and Evolution of Deuterated Nitriles in Scientific Investigations

Nitriles, a class of organic compounds characterized by a -C≡N functional group, are significant in both terrestrial and extraterrestrial chemistry. They are considered key precursors in prebiotic synthesis pathways for essential biomolecules like amino acids and RNA bases. researchgate.net The study of nitriles has a long history, with investigations into their formation and reactivity providing fundamental insights into organic chemistry.

The evolution of analytical techniques, especially mass spectrometry, has driven the use of deuterated compounds, including deuterated nitriles. In early investigations, tracking chemical transformations was often complex and indirect. With the advent of stable isotope labeling, it became possible to follow the path of specific molecules with high precision. Deuterated nitriles serve as invaluable tools in these modern studies. For example, in astrochemistry, the investigation of nitrile formation in interstellar ice analogs uses isotopic labeling to understand the chemical reactions occurring in these extreme environments. researchgate.net

In synthetic chemistry, deuterated nitriles can be used as starting materials or intermediates for the synthesis of more complex isotopically labeled molecules. The reaction of cyano radicals with various organic molecules is a key area of research, and using deuterated reactants helps to elucidate the mechanisms of these complex reactions. nih.gov The development of methods to synthesize specific deuterated nitriles, such as 2-Methyl-D3-propionitrile-3,3,3-D3, is driven by the need for high-purity internal standards for quantitative analysis of their non-deuterated analogs in various research fields.

Chemical Compound Data

Below are the details for the chemical compounds mentioned in this article.

Compound NameSynonymsCAS NumberMolecular FormulaMolecular Weight
This compoundIsobutyronitrile-d6; 2-Cyanopropane-d6; Isopropyl Cyanide-d6174736-88-0C₄HD₆N75.14 g/mol
2-Methyl-propionic-d6 acid2-METHYL-D3-PROPIONIC-3,3,3-D3 ACID29054-08-8C₄H₂D₆O₂94.14 g/mol
2-Methyl-d3-propionic-3,3,3-d3-amide-1020719-64-5C₄H₃D₆NO93.16 g/mol
Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3-40662-44-0C₅H₄D₆O₃124.17 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7N B13828985 2-Methyl-D3-propionitrile-3,3,3-D3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7N

Molecular Weight

75.14 g/mol

IUPAC Name

3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile

InChI

InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3

InChI Key

LRDFRRGEGBBSRN-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C#N)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C#N

Origin of Product

United States

Synthetic Methodologies for Deuterated Propionitriles, with Specific Emphasis on 2 Methyl D3 Propionitrile 3,3,3 D3

Precursor Selection and Isotopic Enrichment Strategies

The foundation of any successful synthesis of an isotopically labeled compound is the selection of appropriate starting materials and a clear strategy for achieving high isotopic enrichment. For a heavily deuterated molecule like 2-Methyl-D3-propionitrile-3,3,3-D3, where deuterium (B1214612) is incorporated at multiple sites, the synthetic design often begins with simple, commercially available deuterated precursors. nih.gov

Commonly used deuterated starting materials include deuterium oxide (D₂O), deuterated methyl iodide (CD₃I), and deuterated methanol (B129727) (CD₃OD). nih.gov For the target molecule, a logical precursor would be a deuterated isopropyl equivalent. For instance, the synthesis could commence from deuterated acetone (B3395972) (acetone-d6), which provides the core carbon skeleton with the required methyl-group deuteration already in place.

Isotopic Enrichment: Isotopic enrichment is a critical parameter that defines the purity of a labeled compound. It represents the mole fraction of the specific isotope at a given position in the molecule, expressed as a percentage. isotope.com For example, a commercial source for this compound reports an isotopic enrichment of 99 atom % D. cdnisotopes.com It is important to distinguish isotopic enrichment from species abundance. An enrichment of 99.5% for a D3-labeled methyl group does not mean 99.5% of the molecules are the CD₃ species; rather, it means that 98.5% are the CD₃ species, with a small percentage (1.5%) existing as CD₂H. isotope.com The distribution of isotopologues can be calculated using a binomial expansion, assuming the isotopic enrichment is equivalent for all labeled sites. isotope.com

ParameterDescriptionRelevance to Synthesis
Precursor A starting compound in a chemical reaction.For this compound, a precursor like acetone-d6 (B32918) is ideal as it already contains the required deuterated methyl groups.
Isotopic Enrichment The percentage of atoms of a specific isotope at a particular position in a molecule. isotope.comA high enrichment (e.g., >98%) is crucial for applications where isotopic purity is paramount, such as in quantitative mass spectrometry. rsc.org
Deuterium Source The reagent that provides the deuterium atoms for incorporation.D₂O is an inexpensive and common deuterium source used in many deuteration strategies, including H-D exchange. acs.orgnih.govresearchgate.netnih.gov

Multi-step Chemical Synthesis Routes for Regiospecific Deuteration

Achieving regiospecific deuteration—the placement of deuterium at specific, intended positions in a molecule—often necessitates a multi-step synthetic sequence. youtube.com For this compound, a rational approach involves building the molecule from a deuterated precursor that ensures the isotopic labels are in the correct positions from the start.

A plausible synthetic route is the conversion of deuterated acetone (acetone-d6) to the corresponding cyanohydrin, followed by dehydration.

Formation of Deuterated Acetone Cyanohydrin: Acetone-d6 reacts with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to form 2-methyl-d3-propanenitrile-2-hydroxy-3,3,3-d3. This reaction establishes the core structure containing the nitrile group and the deuterated methyl groups. A similar, non-deuterated synthesis is known for 2-methyl-2-(3-phenoxybenzoate)propanenitrile, which utilizes acetone cyanohydrin as a key intermediate. google.com

Dehydration to Form the Nitrile: The resulting deuterated cyanohydrin is then dehydrated to introduce the double bond characteristic of the nitrile group, yielding the final product, this compound.

This type of multi-step approach provides excellent control over the final structure and the location of the isotopic labels. nih.govyoutube.com The choice of reagents and reaction conditions at each step is critical to maximize yield and prevent unwanted side reactions or isotopic scrambling. youtube.com

Deuterium-Hydrogen Exchange (D-H Exchange) Approaches for Nitrile Labeling

An alternative or complementary strategy to multi-step synthesis is the direct replacement of hydrogen atoms with deuterium via a deuterium-hydrogen (D-H) exchange reaction. wikipedia.org This method is particularly effective for introducing deuterium at positions with acidic protons, such as the α-position to a nitrile group. rug.nl

Catalytic H-D exchange methods are prominent, often employing a transition metal catalyst and a deuterium source like D₂O. chem-station.comnih.gov

Palladium Catalysis: Palladium on carbon (Pd/C) is a highly efficient catalyst for H-D exchange reactions. nih.govmdpi.com A system using Pd/C in combination with aluminum and D₂O has been shown to facilitate the chemo- and regioselective H-D exchange of various organic building blocks under environmentally benign conditions. nih.gov This approach could potentially be used to deuterate the α-position of isobutyronitrile (B166230).

Ruthenium Catalysis: Ruthenium-based catalysts have also been developed for the selective H-D exchange of amines and other nitrogen-containing compounds. mdpi.comnih.govacs.org These systems can achieve high levels of deuterium incorporation at specific C-H bonds. nih.gov

While D-H exchange is powerful, achieving perdeuteration (the deuteration of all hydrogen atoms) or labeling at non-activated positions like methyl groups can be challenging and may require harsh reaction conditions. wikipedia.org However, for introducing a deuterium atom specifically at the α-carbon of a nitrile, it is a highly effective strategy. The use of D₂O as the deuterium source is advantageous due to its low cost and availability. acs.orgnih.govresearchgate.netnih.gov

Purification and Rigorous Isotopic Purity Assessment Techniques

Following synthesis, the deuterated compound must be purified and its chemical and isotopic purity must be rigorously assessed. Standard purification techniques like distillation or recrystallization are often employed to remove chemical impurities. researchgate.net

The assessment of isotopic enrichment and the confirmation of the deuterium atoms' locations are critical steps, typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.

¹H NMR: In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the replaced protons will disappear or be significantly reduced in intensity. nih.gov

²H NMR: A ²H NMR spectrum will show signals corresponding to the positions where deuterium has been incorporated, providing direct evidence of successful labeling. nih.gov

¹³C NMR: ¹³C NMR can also be used to confirm the position of deuterium, as the C-D coupling patterns differ from C-H coupling.

Together, these techniques provide a comprehensive evaluation of the final product, confirming its chemical structure, chemical purity, and isotopic integrity. rsc.orgacs.org

Analytical TechniqueInformation Provided
High-Resolution Mass Spectrometry (HR-MS) Determines isotopic enrichment by measuring the mass-to-charge ratio and relative abundance of all isotopologues. rsc.orgnih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Confirms deuteration by showing the absence or reduction of proton signals at the labeled sites. nih.gov
Deuterium Nuclear Magnetic Resonance (²H NMR) Directly detects the presence and location of deuterium atoms in the molecule. nih.gov

Advanced Analytical Method Development and Applications Utilizing 2 Methyl D3 Propionitrile 3,3,3 D3

Isotope Dilution Mass Spectrometry (IDMS) in Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. 2-Methyl-D3-propionitrile-3,3,3-D3 is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated analog, isobutyronitrile (B166230). cdnisotopes.comaptochem.com

Implementation as an Internal Standard in Complex Sample Matrices

The primary role of this compound in IDMS is to function as an internal standard (IS). aptochem.com In quantitative bioanalysis, an internal standard is crucial for controlling and correcting for variability that can occur during sample extraction, chromatographic injection, and mass spectrometric ionization. aptochem.comwuxiapptec.com When analyzing complex biological matrices, such as serum or plasma, analytes can be subject to "matrix effects," where other components in the sample suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. nih.govnih.gov

The best internal standard is an isotopically labeled version of the analyte because its physicochemical properties are nearly identical to the non-labeled compound. aptochem.com Therefore, this compound will have the same extraction recovery, chromatographic retention time, and ionization response as isobutyronitrile. aptochem.com By adding a known quantity of the deuterated standard to the sample at the beginning of the workflow, any loss or signal fluctuation experienced by the analyte will also be experienced by the standard. This allows the ratio of the analyte-to-internal standard response to be used for quantification, which significantly improves the accuracy and robustness of the method. wuxiapptec.com

To be effective, the mass of the SIL-IS should be sufficiently different from the analyte to ensure that its signal does not overlap with the natural isotopic distribution of the unlabeled compound. aptochem.com With six deuterium (B1214612) atoms, this compound provides a mass increase of six daltons over isobutyronitrile, effectively preventing such mass spectrometric cross-talk. cdnisotopes.comwuxiapptec.com

Methodological Approaches for Accurate Quantification of Non-Deuterated Analogs

The methodological approach for accurate quantification using a deuterated analog like this compound follows the principle of isotope dilution. chromforum.org The process involves several key steps:

Preparation of Calibration Standards: A series of calibration standards are prepared containing known concentrations of the non-deuterated analyte (isobutyronitrile).

Addition of Internal Standard: A constant, known concentration of the internal standard, this compound, is added to every calibration standard and every unknown sample. chromforum.org

Sample Preparation and Analysis: The samples and standards undergo extraction and are then analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). nih.gov

Data Acquisition: The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard.

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the standards. The concentration of the analyte in the unknown samples is then determined by calculating their analyte-to-IS peak area ratios and interpolating from the calibration curve.

This ratio-based approach corrects for variations in sample preparation and matrix effects, leading to highly accurate and precise results. wuxiapptec.comchromforum.org While it is assumed that the deuterated and non-deuterated compounds have identical response factors, for the highest accuracy, especially in method validation, the purity and concentration of the standard materials are critical and can be assigned using techniques like Quantitative Nuclear Magnetic Resonance (qNMR). nih.gov

ParameterThis compoundIsobutyronitrile (Unlabeled Analog)
Chemical Formula CD₃CH(CD₃)CNCH₃CH(CH₃)CN
Molecular Weight 75.1469.11
CAS Number 174736-88-078-82-0
Isotopic Enrichment 99 atom % DNot Applicable

Table 1: Properties of this compound and its non-deuterated analog. cdnisotopes.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Characterization

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about molecular structure, dynamics, and the chemical environment of atoms. nobracat-isotopes.com The use of isotopically labeled compounds like this compound significantly expands the capabilities of NMR.

Deuterium as a Spectroscopic Probe for Reaction Intermediates

Deuterium (²H) NMR spectroscopy is a highly effective tool for studying chemical reaction mechanisms. numberanalytics.com Because the deuterium nucleus has a magnetic moment and is NMR-active, its signal can be observed independently from the much more abundant proton (¹H) signals. nobracat-isotopes.comnumberanalytics.com The key advantage of ²H NMR is its selectivity; it exclusively detects deuterium-containing species, allowing researchers to track specific atoms or functional groups through a complex reaction sequence without interference from other nuclei. numberanalytics.com

By using this compound as a starting material or by incorporating its labeled fragments into a larger molecule, chemists can:

Trace Reaction Pathways: Follow the fate of the deuterium-labeled methyl groups to determine how they are transferred or transformed. numberanalytics.com

Identify Intermediates: Observe the appearance and disappearance of signals from transient deuterated species, providing direct evidence for the existence of reaction intermediates.

Elucidate Stereochemistry: Determine the stereochemical outcome of a reaction by pinpointing the final position of the deuterium labels in the product molecule.

This method provides unambiguous insights into reaction kinetics and mechanisms that are often difficult to obtain using conventional techniques. numberanalytics.com

Advanced NMR Techniques for Investigating Molecular Dynamics (general principle)

Deuterium NMR is exceptionally sensitive to molecular motion. numberanalytics.com The interaction of the deuterium nuclear quadrupole moment with the local electric field gradient is a sensitive reporter of the orientation and timescale of molecular reorientations. This makes ²H NMR an ideal technique for studying molecular dynamics in various systems, from small molecules to large biopolymers. numberanalytics.comnumberanalytics.com

Advanced solid-state ²H NMR experiments can be used to study the dynamics of molecules in materials like polymers or zeolites. numberanalytics.comacs.org For example, by analyzing the temperature-dependent shapes of the ²H NMR spectra and measuring spin-lattice relaxation times (T₁), researchers can characterize the type of motion (e.g., fast or slow hopping, diffusion) and calculate the activation energies associated with these dynamic processes. nih.gov This information is crucial for understanding the physical properties of materials and the function of biological systems, such as the mobility of proteins within a membrane. numberanalytics.comnih.gov The combination of experimental NMR data with molecular dynamics simulations offers even deeper insights into the mechanisms governing protein function and interactions. nih.gov

Chromatographic Applications (GC-MS, LC-MS) for Enhanced Analytical Specificity

In modern analytical laboratories, chromatography is most often coupled with mass spectrometry for high-sensitivity and high-specificity measurements. The use of this compound as an internal standard is a cornerstone of quantitative GC-MS and LC-MS methods. nih.govnih.gov

The fundamental advantage of using a stable isotope-labeled internal standard is that it has nearly identical chromatographic properties to its unlabeled analog. aptochem.com When a sample containing both isobutyronitrile and this compound is injected into a gas or liquid chromatograph, the two compounds travel through the column at almost the same rate and therefore co-elute. aptochem.comnih.gov

While a standard chromatographic detector like a Flame Ionization Detector (FID) in GC or an Ultraviolet (UV) detector in LC could not distinguish between the co-eluting compounds, a mass spectrometer can easily differentiate them based on their mass-to-charge (m/z) ratio. The mass detector can be programmed to selectively monitor the ions corresponding to isobutyronitrile and the heavier, deuterated internal standard.

Peak Confirmation and Interference Mitigation through Isotopic Tagging

In quantitative analyses using techniques like liquid chromatography-mass spectrometry (LC-MS), the use of an appropriate internal standard is critical for achieving accurate and reproducible results. scispace.com An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response, such as fluctuations in ionization efficiency in the mass spectrometer. scispace.com

The ideal internal standard behaves identically to the analyte during extraction and analysis but is still distinguishable. Stable isotope-labeled standards, such as this compound, are considered the gold standard for this purpose. scispace.com This compound is chemically identical to its non-deuterated counterpart, 2-methylpropionitrile (isobutyronitrile), ensuring they co-elute during chromatographic separation and experience nearly identical ionization and matrix effects. However, due to the replacement of six hydrogen atoms with deuterium atoms, it has a higher molecular weight, allowing it to be easily differentiated by a mass spectrometer.

The key advantage of using a SIL internal standard is its ability to mitigate matrix effects, where co-eluting compounds from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since this compound co-elutes with the analyte, it experiences the same matrix effects, allowing the ratio of analyte to internal standard to remain constant even when the absolute signal intensity varies. scispace.com This ensures robust and reliable peak confirmation and quantification, even in complex biological samples.

PropertyAnalyteIsotopic Internal Standard
Compound Name 2-MethylpropionitrileThis compound
Synonym IsobutyronitrileIsobutyronitrile-d6
Molecular Formula C₄H₇NC₄HD₆N
Molecular Weight 69.1175.14 cdnisotopes.com
Expected [M+H]⁺ m/z 70.1276.16

This table illustrates the fundamental properties differentiating the analyte (2-Methylpropionitrile) from its stable isotope-labeled internal standard. The mass difference is the key to its utility in mass spectrometry-based assays.

Elucidation of Fragmentation Pathways in Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation, which involves isolating a specific ion (the precursor ion) and fragmenting it to produce a characteristic spectrum of product ions. The resulting fragmentation pattern serves as a fingerprint for identifying the compound.

The use of isotopically labeled compounds like this compound is invaluable for deciphering these fragmentation pathways. nih.gov By comparing the MS/MS spectra of the labeled and unlabeled compounds, analysts can pinpoint which fragments contain the deuterium-labeled parts of the molecule.

In the case of this compound, both methyl groups are deuterated. When the protonated molecule ([M+H]⁺ at m/z 76.16) is subjected to fragmentation, any resulting product ion that retains one or both of these methyl groups will exhibit a predictable mass shift compared to the corresponding fragment from the unlabeled analyte (m/z 70.12). For instance, a common fragmentation for nitriles is the loss of a methyl radical (•CH₃). For unlabeled 2-methylpropionitrile, this would result in a loss of 15 Da. For the deuterated standard, the loss of a deuterated methyl radical (•CD₃) would result in a loss of 18 Da. This clear difference allows for unambiguous assignment of the fragment's origin. nih.govlibretexts.org

Parent CompoundPrecursor Ion (m/z)Fragmentation EventResulting Fragment Ion FormulaFragment Ion m/zMass Shift (Da)
2-Methylpropionitrile 70.12Loss of methyl radical (•CH₃)[C₃H₄N]⁺55.03N/A
This compound 76.16Loss of deuterated methyl radical (•CD₃)[C₃HD₃N]⁺58.05+3
2-Methylpropionitrile 70.12Loss of HCN[C₃H₆]⁺42.05N/A
This compound 76.16Loss of HCN[C₃D₆]⁺48.08+6

This table presents a theoretical comparison of fragmentation patterns for 2-Methylpropionitrile and its deuterated analog. The predictable mass shifts in the fragment ions are instrumental in confirming fragmentation mechanisms.

By systematically analyzing these mass shifts across all observed fragments, researchers can piece together the molecule's fragmentation puzzle with high confidence, contributing to a deeper understanding of its chemical structure and behavior under mass spectrometric conditions.

Mechanistic Organic Chemistry Investigations Employing 2 Methyl D3 Propionitrile 3,3,3 D3 As a Tracer

Elucidation of Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope is stronger and requires more energy to break, often resulting in a slower reaction rate. libretexts.orgresearchgate.net

Primary and Secondary Deuterium (B1214612) KIE Studies in Nitrile Reactions

Primary kinetic isotope effects are observed when the isotopically labeled bond is broken or formed in the rate-determining step of a reaction. princeton.edu For instance, in a reaction where a C-H bond is cleaved, substituting hydrogen with deuterium would lead to a significant primary KIE (typically kH/kD > 1). libretexts.org

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic insights, such as changes in hybridization at a carbon atom. princeton.edu

While the principles of KIE are well-understood, specific studies detailing primary or secondary deuterium KIEs for reactions involving 2-Methyl-D3-propionitrile-3,3,3-D3, such as hydrolysis or reduction of the nitrile group, are not found in the reviewed literature. The hydrolysis of nitriles can proceed under acidic or basic conditions, ultimately forming carboxylic acids or their corresponding salts. libretexts.org A KIE study on the hydrolysis of this compound could, in principle, shed light on the transition state of this process. However, no such experimental data has been reported.

Transition State Characterization via Isotopic Substitution

The magnitude of the KIE can provide detailed information about the structure of the transition state. princeton.edu For example, a large primary deuterium KIE suggests a transition state where the C-H bond is significantly broken. Conversely, a small secondary KIE might indicate subtle changes in the vibrational environment of the C-H bond, reflecting changes in steric hindrance or hyperconjugation. nih.gov

Theoretical calculations and experimental KIE data are often used in conjunction to model the geometry of transition states. nih.gov In the absence of specific research on this compound, it is not possible to present any data or detailed findings on the characterization of transition states in its reactions.

Tracing Molecular Rearrangements and Isomerization Processes in Reaction Systems

Isotopic labeling is an indispensable technique for tracing the pathways of atoms and functional groups during molecular rearrangements and isomerization reactions. researchgate.net By incorporating a "label," such as deuterium, at a specific position in a molecule, chemists can follow its trajectory in the product, thereby elucidating the reaction mechanism.

For a compound like this compound, the deuterated methyl groups could serve as tracers in reactions where the isobutyronitrile (B166230) skeleton undergoes rearrangement. However, a review of the scientific literature reveals no studies that have utilized this specific compound for such purposes. While various methods exist for the synthesis of nitriles and they are known to undergo a range of reactions, including those with Grignard reagents and reductions, specific investigations into their rearrangements using this deuterated tracer are not documented. youtube.comyoutube.com

Computational and Theoretical Studies on Deuterated Nitrile Systems

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects

Quantum chemical calculations are instrumental in elucidating the electronic and structural changes that arise from the substitution of hydrogen with deuterium. The primary origin of deuterium isotope effects lies in the difference in zero-point vibrational energy (ZPVE) between C-H and C-D bonds. Due to its greater mass, a C-D bond has a lower vibrational frequency and consequently a lower ZPVE than a C-H bond. This seemingly small difference can lead to measurable changes in molecular geometry, bond strengths, and, consequently, chemical reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the properties of deuterated molecules. By employing appropriate functionals and basis sets, DFT can accurately predict changes in bond lengths and angles upon deuteration. For a molecule like 2-Methyl-D3-propionitrile-3,3,3-D3, calculations would be expected to show a slight shortening of the C-D bonds compared to the C-H bonds in its non-deuterated counterpart, isobutyronitrile (B166230).

These structural changes, in turn, influence other molecular properties. For instance, the kinetic isotope effect (KIE), a cornerstone in mechanistic chemistry, can be computationally predicted by calculating the vibrational frequencies of the reactants and the transition state. While not directly related to the stable molecule itself, such calculations on reactions involving this compound would provide insights into its reactivity.

A significant application of quantum chemical calculations is the prediction of isotopic shifts in NMR spectroscopy. The magnetic shielding of a nucleus is sensitive to its local electronic environment, which is subtly altered by the vibrational averaging over the potential energy surface. As the vibrational wavefunctions of deuterated and non-deuterated isotopologues are different, their average geometries and, therefore, their NMR chemical shifts will differ. These deuterium isotope shifts are typically small but can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.govjoaquinbarroso.com

To illustrate the expected effects, a hypothetical comparison of calculated bond properties and isotopic shifts for isobutyronitrile and its deuterated analog is presented below.

PropertyIsobutyronitrile (Calculated)This compound (Calculated)Expected Isotope Effect
C-H/C-D Bond Length (Å)1.0941.091Shortening
C-H/C-D Stretching Freq. (cm⁻¹)~2980~2200Decrease
¹³C Isotope Shift (ppm) at C20.00-0.1 to -0.3Upfield Shift
¹³C Isotope Shift (ppm) at C1/C30.00-0.3 to -0.5Upfield Shift

Note: The values in this table are illustrative and based on general principles of deuterium isotope effects.

Molecular Modeling and Dynamics Simulations of Deuterated Compounds

MD simulations solve Newton's equations of motion for a system of atoms and molecules, with the forces between them described by a force field. To accurately model a deuterated compound, the force field must be parameterized to account for the changes in mass and, in more advanced force fields, the subtle changes in intermolecular interactions arising from deuteration. The increased mass of deuterium directly impacts the dynamics; for instance, the rotational and translational motions of this compound will be slower compared to isobutyronitrile.

A key aspect that can be investigated with MD simulations is the structure and dynamics of the solvation shell around the nitrile group. The nitrile group is a known probe of local electrostatic environments, and its interactions with solvent molecules can be subtly influenced by the deuteration of the methyl groups. nih.gov Simulations can provide information on radial distribution functions, coordination numbers, and the orientation of solvent molecules around the solute.

Furthermore, MD simulations are used to compute various macroscopic properties, such as density, viscosity, and diffusion coefficients. It is generally observed that deuterated compounds have slightly higher densities and viscosities than their protonated counterparts. Simulations of this compound in a solvent like water could explore changes in hydrogen bonding networks and the hydrophobic effect around the deuterated methyl groups. nih.gov

The following table outlines a typical setup for a molecular dynamics simulation of this compound in a water box.

ParameterValueDescription
Force FieldOPLS-AA / CHARMMA set of equations and parameters to describe the potential energy of the system.
Water ModelTIP3P / SPC/EA model to describe the interactions of water molecules.
Box Size30 x 30 x 30 ųThe dimensions of the simulation box containing the solute and solvent.
Temperature298 KThe temperature at which the simulation is run, maintained by a thermostat.
Pressure1 atmThe pressure at which the simulation is run, maintained by a barostat.
Simulation Time100 nsThe total time duration of the simulation.
Time Step2 fsThe integration time step for solving the equations of motion.

Prediction of Spectroscopic Properties and Isotopic Shifts for Verification of Labeling

One of the most powerful applications of computational chemistry in the context of isotopically labeled compounds is the prediction of their spectroscopic properties. This is crucial for the verification of successful deuteration and for the interpretation of experimental spectra. The most common spectroscopic techniques for this purpose are Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy.

As mentioned earlier, DFT calculations using the GIAO method can provide highly accurate predictions of NMR chemical shifts. nih.govjoaquinbarroso.com By calculating the ¹H and ¹³C NMR spectra for both isobutyronitrile and this compound, one can predict the expected isotopic shifts. The disappearance of the proton signals for the methyl groups and the appearance of a characteristic deuterium signal in the ²H NMR spectrum would be the primary confirmation of labeling. Furthermore, the predicted upfield shifts in the ¹³C NMR spectrum for the carbon atoms bonded to deuterium (α-isotope effect) and for the adjacent carbon atom (β-isotope effect) provide a detailed verification of the labeling position. nih.gov

Vibrational spectroscopy is also highly sensitive to isotopic substitution. The vibrational frequencies of a molecule are determined by the masses of its atoms and the force constants of its bonds. The replacement of hydrogen with deuterium leads to a significant decrease in the frequency of the corresponding stretching and bending modes. For this compound, the C-H stretching vibrations of the methyl groups, typically found around 2900-3000 cm⁻¹, would be replaced by C-D stretching vibrations at a much lower frequency, approximately 2100-2200 cm⁻¹. Computational methods, such as DFT, can be used to calculate the harmonic and anharmonic vibrational frequencies and the corresponding IR and Raman intensities. These theoretical spectra can then be compared with experimental data to confirm the isotopic substitution.

The table below illustrates a hypothetical comparison between calculated and experimental spectroscopic data for the verification of labeling in this compound.

Spectroscopic ParameterTheoretical Prediction (DFT)Hypothetical Experimental ValueVerification Point
¹H NMR (CD₃)AbsentAbsentConfirmation of deuteration
¹³C NMR Shift (CD₃)~20 ppm (with upfield shift)~20 ppmVerification of labeling site
IR C-D Stretch (cm⁻¹)~2210 cm⁻¹~2205 cm⁻¹Confirmation of deuteration
IR C-H Stretch (CH)~2950 cm⁻¹~2948 cm⁻¹Confirmation of specific labeling
Raman C≡N Stretch (cm⁻¹)~2250 cm⁻¹~2249 cm⁻¹Minimal shift expected

Note: The values in this table are illustrative and based on typical spectroscopic data and computational predictions.

Emerging Research Frontiers and Future Prospects for Deuterated Propionitriles

Development of Novel and Efficient Deuterium (B1214612) Labeling Technologies

The synthesis of specifically labeled compounds such as 2-Methyl-D3-propionitrile-3,3,3-D3 relies on the continuous evolution of deuterium labeling methodologies. While traditional methods exist, the focus of emerging research is on developing more efficient, selective, and sustainable technologies. nih.gov

Recent breakthroughs include advancements in Hydrogen Isotope Exchange (HIE) reactions. acs.orgyoutube.com These methods allow for the direct replacement of hydrogen with deuterium in a molecule, often at a late stage of the synthesis, which is highly desirable for complex molecules. acs.org Catalysis is at the heart of these innovations, with researchers exploring a range of transition metals to achieve high selectivity and efficiency.

A notable development is the use of electrochemical reductive deuteration of nitriles . This technique utilizes D₂O as the deuterium source and has shown promise for synthesizing deuterated amines from nitriles with high efficiency. nih.gov For instance, low-coordinated copper (LC-Cu) has been demonstrated to effectively catalyze the electrosynthesis of deuterated tryptamine (B22526) precursors, achieving high yields and deuterium incorporation. nih.gov This method's potential for gram-scale synthesis highlights its industrial applicability. nih.gov

Another innovative approach involves the use of samarium(II) iodide (SmI₂) in combination with D₂O for the reductive deuteration of both aromatic and aliphatic nitriles. This method yields valuable α,α-dideuterio amines with high deuterium incorporation and excellent regioselectivity. acs.org

The table below summarizes some of the novel catalytic systems being explored for the deuteration of nitriles and related compounds.

Catalyst SystemDeuterium SourceSubstrate TypeKey Advantages
Low-Coordinated Copper (LC-Cu)D₂ONitrilesHigh Faradaic efficiency, scalable, lower overpotential. nih.gov
Samarium(II) Iodide (SmI₂)D₂OAromatic & Aliphatic NitrilesHigh deuterium incorporation, excellent regioselectivity. acs.org
Iridium ComplexesD₂ gasAromatic substratesHigh selectivity, applicable for late-stage labeling. youtube.com
Palladium/Carbon-AluminumD₂OAmino acids, building blocksEnvironmentally benign, in-situ D₂ generation. nih.gov

These emerging technologies are crucial for the cost-effective and scalable production of specifically labeled compounds like this compound, making them more accessible for a wider range of research applications.

Expansion of Applications in Diverse Scientific Disciplines Beyond Current Analytical Utilities

While deuterated compounds are well-established as internal standards in analytical chemistry for techniques like mass spectrometry, their future applications extend far beyond this role. aptochem.comclearsynth.com The unique properties imparted by deuterium are being leveraged in medicinal chemistry, materials science, and fundamental biological research.

In medicinal chemistry , the "deuterium switch" is a strategy where hydrogen atoms at metabolically vulnerable sites in a drug molecule are replaced with deuterium. researchgate.net This can significantly slow down the rate of metabolic breakdown, leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of toxic metabolites. isowater.comnih.gov For nitrile-containing drugs, which are prevalent in the pharmaceutical landscape, selective deuteration can enhance metabolic stability and therapeutic efficacy. researchgate.netrsc.org The enhanced antitumor and antioxidation effects of deuterated melatonin, synthesized from a deuterated nitrile precursor, underscore the potential of this approach. nih.gov

In materials science , the incorporation of deuterium can enhance the stability and performance of organic electronic materials. For example, deuteration has been shown to improve the lifetime of organic light-emitting diodes (OLEDs) and the efficiency of solar cells. mext.go.jp The stronger C-D bond compared to the C-H bond can reduce degradation pathways, leading to more robust materials.

In biological research , deuterated propionitriles and other labeled molecules serve as powerful probes. They are used in metabolic studies to trace the fate of molecules in biological systems and to determine protein structure and dynamics. princeton.educlearsynth.com Deuterium labeling can provide valuable insights into protein-ligand interactions and help in identifying the binding sites and affinities of drugs to their target proteins. clearsynth.com

The following table highlights some of the expanding applications of deuterated compounds.

Scientific DisciplineApplication of Deuterated Propionitriles and AnaloguesBenefit of Deuteration
Medicinal ChemistryImproving pharmacokinetic profiles of nitrile-containing drugs.Increased metabolic stability, reduced toxicity. researchgate.netisowater.com
Materials ScienceEnhancing the durability of organic electronic devices.Increased stability and reduced degradation. mext.go.jp
Biological ResearchTracing metabolic pathways and studying protein dynamics.Non-invasive probes for in-vivo studies. princeton.educlearsynth.com
DiagnosticsUse in medical research, including cancer research.Valuable tools for understanding disease mechanisms. isowater.com

Integration with Hyphenated Analytical Techniques for Multi-Omics Research (general principle)

The future of biological and medical research lies in a systems-level understanding of complex biological processes, which is the domain of multi-omics . This approach involves the comprehensive analysis of various "omes," such as the genome, proteome, and metabolome, to gain a holistic view of a biological system. eurekalert.org Hyphenated analytical techniques, which couple a separation method with a detection method, are central to multi-omics research. nygen.io

The integration of deuterated compounds like this compound with hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is set to revolutionize multi-omics studies. In these techniques, the deuterated compound can serve as an ideal internal standard, co-eluting with its non-deuterated counterpart but being distinguishable by its higher mass. aptochem.com This allows for precise and accurate quantification of analytes in complex biological matrices, which is crucial for obtaining reliable multi-omics data. clearsynth.comlcms.cz

The principle of using a deuterated internal standard in a hyphenated technique for multi-omics is as follows:

A known amount of the deuterated standard (e.g., this compound) is added to a biological sample.

The sample is subjected to a separation technique like LC or GC.

The separated components are introduced into a mass spectrometer for detection and quantification.

The signal of the analyte of interest is normalized to the signal of the co-eluting deuterated standard. This corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and reproducible results. aptochem.com

The use of deuterated standards becomes particularly powerful in single-cell multi-omics , where precision and accuracy are paramount due to the minute sample sizes. nih.gov By providing a reliable quantitative anchor, deuterated propionitriles can help in deciphering the subtle but significant molecular changes that define different cell populations and disease states. eurekalert.org

Potential for Advancing Fundamental Understanding of Chemical Reactivity Through Deuterium Probes

The substitution of hydrogen with deuterium provides a powerful, non-invasive probe to investigate the mechanisms of chemical and enzymatic reactions. This is primarily achieved through the study of the Kinetic Isotope Effect (KIE) , which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium. princeton.edu This "primary" KIE can be substantial, with kH/kD ratios often ranging from 2 to 7. libretexts.org The magnitude of the KIE provides valuable information about the transition state of the reaction. princeton.edu

For reactions involving propionitrile (B127096) and its derivatives, deuteration at specific positions, as in this compound, can be used to elucidate reaction mechanisms. For example, in a reaction where a C-H bond on the methyl group is cleaved, a significant KIE would be expected upon deuteration of that group.

The table below illustrates how KIE studies with deuterated propionitriles can be used to distinguish between different reaction mechanisms.

Reaction TypeObserved KIE (kH/kD) with this compoundMechanistic Implication
C-H bond cleavage at the methyl group in the rate-determining step.> 2The C-H bond is broken in the slowest step of the reaction. libretexts.org
C-H bond cleavage not in the rate-determining step.~ 1The C-H bond is broken in a fast step of the reaction. wikipedia.org
Rehybridization of the carbon atom from sp³ to sp² in the transition state.> 1 (secondary KIE)Indicates a change in the geometry of the molecule at the transition state. wikipedia.org

By systematically studying the KIEs for various reactions of deuterated propionitriles, chemists can gain a deeper, more fundamental understanding of chemical reactivity, including the nature of transition states and the mechanisms of catalysis. usgs.gov This knowledge is not only of academic interest but also has practical implications for the design of new catalysts and the optimization of chemical processes.

Q & A

Q. What are the recommended handling and storage protocols for 2-Methyl-D3-propionitrile-3,3,3-D3 to ensure safety and isotopic integrity?

Methodological Answer:

  • Handling Precautions: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (flammable vapor pressure: ~40 mmHg at 20°C) .
  • Storage: Store at ≤-20°C in airtight, chemically resistant containers (e.g., amber glass with PTFE-lined caps) to minimize deuterium exchange with ambient moisture. Avoid exposure to light and oxidizing agents .
  • Waste Disposal: Segregate waste in labeled, flame-resistant containers and coordinate with certified hazardous waste handlers to comply with EPA/DOT regulations .

Q. Which analytical techniques are most effective for confirming the deuteration level and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Expect near-complete suppression of proton signals for CD3 groups. Residual protons (≤1%) appear as singlets due to deuteration .
    • ²H NMR: Quantify deuterium enrichment (≥98 atom% D) by integrating peaks at δ ~1.2-1.5 ppm (CD3 groups) .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) detects the molecular ion cluster at m/z 75.14 (C4H3D6N⁺). Isotopic patterns should align with 99 atom% D .
  • Fourier-Transform Infrared Spectroscopy (FTIR):
    • Monitor the C≡N stretch at ~2250 cm⁻¹ and compare intensity ratios of C-D (2100-2200 cm⁻¹) vs. C-H (2850-3000 cm⁻¹) stretches .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) observed with this compound be leveraged to elucidate reaction mechanisms in organic synthesis?

Methodological Answer:

  • Experimental Design:
    • Conduct parallel reactions using non-deuterated (C4H7N) and deuterated (C4D6H1N) analogs under identical conditions (e.g., nucleophilic substitution or radical reactions).
    • Measure rate constants (k) via GC-MS or HPLC to calculate KIE = k_H / k_D.
  • Interpretation:
    • KIE > 1.0 indicates deuterium substitution at a bond-breaking site (e.g., C-D cleavage in rate-determining steps).
    • KIE ≈ 1.0 suggests isotopic labeling does not affect the mechanism (e.g., non-bonded positions) .

Q. What strategies resolve spectral data contradictions (e.g., unexpected coupling in NMR) when using partially deuterated derivatives of this compound?

Methodological Answer:

  • Root Cause Analysis:
    • Incomplete Deuteration: Verify synthesis conditions (e.g., excess D2O exchange time or catalyst efficiency) using isotopic ratio MS .
    • Stereochemical Effects: Use 2D NMR (e.g., COSY or NOESY) to distinguish coupling from conformational isomers .
  • Computational Modeling:
    • Simulate NMR spectra (e.g., DFT calculations in Gaussian) to predict splitting patterns and validate experimental data .

Q. How does the isotopic labeling in this compound influence its metabolic tracing accuracy in in vivo studies compared to non-deuterated analogs?

Methodological Answer:

  • Tracer Design:
    • Administer deuterated compound and track metabolites via LC-HRMS. Use extracted ion chromatograms (EICs) for m/z shifts (e.g., +3 Da per D3 group) .
  • Mitigating Isotope Effects:
    • Compare pharmacokinetic profiles (e.g., clearance rates) with non-deuterated controls to assess metabolic stability.
    • Validate results using stable isotope-resolved metabolomics (SIRM) to distinguish tracer-derived signals from natural abundance isotopes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.